molecular formula C8H15NO5 B13417475 Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)

Cat. No.: B13417475
M. Wt: 205.21 g/mol
InChI Key: NRYLENBEAWHHMU-RXMQYKEDSA-N
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Description

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is a chemical compound with the molecular formula C8H13NO5 and a molecular weight of 203.19 g/mol . This compound is characterized by the presence of a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protected amino group and an oxo group. It is often used in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) typically involves the protection of amino acids with the Boc group. The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a common step in peptide synthesis, and the compound is often produced in bulk for use in pharmaceutical and biochemical research .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxo derivatives, and substituted propanoic acid derivatives .

Scientific Research Applications

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group can be deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form stable amide bonds with primary amines in the presence of activators such as EDC or HATU .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a Boc-protected amino group.

    Propanoic acid, 1,1-dimethylethyl ester: Contains a tert-butyl ester group instead of a Boc-protected amino group.

    Propanoic acid, 3,3’-[[2-[(2-carboxyethoxy)methyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,3-propanediyl]bis(oxy)]bis-: A branched PEG linker with a Boc-protected amino group.

Uniqueness

Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, ®-(9CI) is unique due to its specific structure that combines a propanoic acid backbone with a Boc-protected amino group and an oxo group. This combination makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific research applications .

Properties

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid

InChI

InChI=1S/C8H15NO5/c1-5(6(10)11)14-9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1

InChI Key

NRYLENBEAWHHMU-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)O)ONC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)ONC(=O)OC(C)(C)C

Origin of Product

United States

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